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4-(Cyclopropylmethoxy)thiophene-2-carboxylic acid
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Overview
Description
4-(Cyclopropylmethoxy)thiophene-2-carboxylic acid is an organic compound with the molecular formula C9H10O3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Vilsmeier-Haack reaction, which involves the formylation of aromatic and heteroaromatic compounds . The reaction conditions often include the use of phosphorus oxychloride and N,N-dimethylformamide.
Industrial Production Methods
Industrial production of thiophene derivatives, including 4-(Cyclopropylmethoxy)thiophene-2-carboxylic acid, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation reactions, purification through crystallization, and characterization using techniques like NMR and IR spectroscopy .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethoxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve Lewis acids like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiophene derivatives
Scientific Research Applications
4-(Cyclopropylmethoxy)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler derivative with similar chemical properties.
4-Methyl-2-thiophenecarboxylic acid: Another thiophene derivative with a methyl group instead of the cyclopropylmethoxy group.
Uniqueness
4-(Cyclopropylmethoxy)thiophene-2-carboxylic acid is unique due to the presence of the cyclopropylmethoxy group, which can impart distinct chemical and biological properties. This makes it a valuable compound for specific applications where these unique properties are desired .
Properties
Molecular Formula |
C9H10O3S |
---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
4-(cyclopropylmethoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H10O3S/c10-9(11)8-3-7(5-13-8)12-4-6-1-2-6/h3,5-6H,1-2,4H2,(H,10,11) |
InChI Key |
WLDSYILPCISHNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CSC(=C2)C(=O)O |
Origin of Product |
United States |
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